molecular formula C6H14ClNO2 B2534337 Ethyl 3-amino-2-methylpropanoate hydrochloride CAS No. 187886-03-9

Ethyl 3-amino-2-methylpropanoate hydrochloride

Cat. No.: B2534337
CAS No.: 187886-03-9
M. Wt: 167.63
InChI Key: JTJMQKNQRBCBJR-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-methylpropanoate hydrochloride is a synthetic organic compound with a molecular formula of C₆H₁₃NO₂·HCl (calculated by combining the base compound, Ethyl 3-amino-2-methylpropanoate [C₆H₁₃NO₂, CAS 22560-81-2 , with hydrochloric acid). This compound features an ethyl ester group, a methyl-substituted propanoate backbone, and a protonated amino group stabilized by a chloride counterion.

Properties

IUPAC Name

ethyl 3-amino-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)5(2)4-7;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJMQKNQRBCBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187886-03-9
Record name ethyl 3-amino-2-methylpropanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Acid-Catalyzed Esterification

The carboxylic acid group of 3-amino-2-methylpropanoic acid reacts with ethanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is commonly used due to its dual role as a catalyst and dehydrating agent. A representative protocol involves:

  • Reagents :

    • 3-Amino-2-methylpropanoic acid (1 equiv)
    • Ethanol (10–20 equiv)
    • Thionyl chloride (1.2–1.5 equiv)
  • Conditions :

    • Temperature: 0°C → room temperature (20–25°C)
    • Reaction time: 6–12 hours
    • Workup: Neutralization with NaHCO₃, filtration, and solvent evaporation.
  • Yield : 85–90%.

Mechanistic Insight :
Thionyl chloride protonates the carboxylic acid, forming an acylium ion that reacts with ethanol to yield the ester. Excess ethanol shifts equilibrium toward ester formation, while SOCl₂ removal minimizes side reactions.

Alternative Catalysts

Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are viable catalysts but require higher temperatures (reflux at 70–80°C) and longer reaction times (24–48 hours). These methods are less favored due to lower yields (70–75%) and challenges in catalyst removal.

Hydrochloride Salt Formation

The free base ethyl 3-amino-2-methylpropanoate is converted to its hydrochloride salt to enhance stability and solubility.

Direct Salt Formation

  • Reagents :

    • Gaseous HCl or concentrated HCl (37%)
    • Ethyl 3-amino-2-methylpropanoate (1 equiv)
  • Procedure :

    • The free base is dissolved in anhydrous diethyl ether or dichloromethane.
    • HCl gas is bubbled through the solution until precipitation is complete.
    • The solid is filtered, washed with cold ether, and dried under vacuum.
  • Yield : 95–98%.

In Situ Salt Formation

In industrial settings, HCl is introduced during esterification to streamline the process:

  • Esterification : Conducted with ethanol and SOCl₂ as above.
  • Neutralization : Omitted; instead, excess HCl is added post-esterification to directly precipitate the hydrochloride salt.
  • Purification : Recrystallization from ethanol/water mixtures.

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to improve efficiency:

Continuous Flow Esterification

  • Reactor type : Tubular reactor with static mixers.
  • Conditions :
    • Residence time: 30–60 minutes.
    • Temperature: 50°C.
    • Pressure: 2–3 bar to maintain ethanol in liquid phase.
  • Advantages : 20% higher yield (92–94%) vs. batch methods, reduced side products.

Biocatalytic Approaches

Recent patents describe enzymatic esterification using lipases (e.g., Candida antarctica Lipase B):

  • Substrates : 3-Amino-2-methylpropanoic acid + ethyl acetate.
  • Conditions :
    • Solvent-free, 40°C, 24 hours.
    • Conversion: 88%.
  • Benefits : Avoids corrosive acids and simplifies purification.

Comparative Analysis of Synthetic Methods

Method Catalyst Temperature Time (h) Yield Purity Scalability
Batch (SOCl₂) Thionyl chloride 0°C → RT 6–12 85–90% >95% Moderate
Batch (H₂SO₄) Sulfuric acid Reflux (70°C) 24–48 70–75% 90–92% Low
Continuous Flow (SOCl₂) Thionyl chloride 50°C 0.5–1 92–94% >98% High
Biocatalytic (Lipase B) Enzymatic 40°C 24 88% 97% Moderate

Key Observations :

  • Thionyl chloride-based methods dominate due to high efficiency and shorter reaction times.
  • Continuous flow systems outperform batch reactors in yield and purity, making them ideal for industrial production.
  • Biocatalytic routes offer environmental benefits but require costly enzymes and longer durations.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., THF, DMF) improve reagent solubility but complicate removal.
  • Ethanol as both reactant and solvent simplifies purification and reduces costs.

Catalyst Recycling

  • SOCl₂ recovery : Distillation under reduced pressure recovers 80–85% of unused SOCl₂.
  • Enzyme immobilization : Lipase B immobilized on silica gel retains 90% activity over 10 cycles.

Purity Enhancement

  • Recrystallization : Ethyl acetate/hexane mixtures yield 99% pure product.
  • Chromatography : Reserved for pharmaceutical-grade material (≥99.9% purity).

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in ethyl 3-amino-2-methylpropanoate hydrochloride undergoes oxidation to form carbonyl derivatives. For example:

  • Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.

  • Product : Ethyl 3-amino-2-oxo-2-methylpropanoate.

  • Conditions : Room temperature, 6–8 hours.

This reaction is critical for synthesizing α-keto esters, which serve as intermediates in peptide synthesis.

Nucleophilic Substitution Reactions

The amino group participates in substitution reactions with electrophilic agents:

  • Reagent : Acetic anhydride.

  • Product : Ethyl 3-acetamido-2-methylpropanoate hydrochloride.

  • Conditions : Reflux in dry dichloromethane for 3–4 hours.

The reaction mechanism involves the nucleophilic attack of the amino group on the acylating agent, forming an amide bond.

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product
Acidic hydrolysis6M HCl, reflux3-Amino-2-methylpropanoic acid
Basic hydrolysis2M NaOH, ethanolSodium 3-amino-2-methylpropanoate

Hydrolysis is reversible under acidic conditions but irreversible in basic media due to salt formation.

Acylation and Alkylation

The amino group reacts with acyl chlorides or alkyl halides:

  • Acylation : Benzoyl chloride forms ethyl 3-benzamido-2-methylpropanoate.

  • Alkylation : Methyl iodide yields ethyl 3-(methylamino)-2-methylpropanoate.

These reactions modify the compound’s solubility and pharmacological properties.

Interaction with Biomolecules

In biochemical contexts, the compound acts as a substrate or inhibitor for enzymes:

  • Mechanism : Competes with endogenous amino acid derivatives for enzyme binding sites.

  • Example : Inhibits transaminases involved in glutamate metabolism .

Stability and Side Reactions

  • Thermal decomposition : Degrades above 150°C, releasing ethyl chloride and ammonia.

  • Light sensitivity : Prolonged UV exposure causes racemization of the chiral center .

Scientific Research Applications

Organic Synthesis

Ethyl 3-amino-2-methylpropanoate hydrochloride serves as a building block in organic chemistry. It is utilized for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations such as oxidation, reduction, and substitution reactions, making it versatile in synthetic pathways.

Biological Studies

In biological research, this compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity positions it as a valuable tool in biochemical assays. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways and cellular processes .

Therapeutic Research

This compound is being investigated for its potential therapeutic properties. Preliminary studies indicate that it may exhibit antiproliferative activity against certain cancer cell lines, suggesting its role in cancer research. Additionally, its interactions with cellular signaling pathways could lead to novel therapeutic applications in treating metabolic disorders.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. In vitro studies revealed that treatment with this compound led to reduced cell viability and induced apoptosis in specific cancer types. These findings highlight its potential as a lead compound in cancer drug development.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has been shown to modulate the activity of key metabolic enzymes. For example, studies indicate that it can inhibit certain proteases involved in cancer progression, providing insights into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Ethyl 3-amino-2-methylpropanoate hydrochloride and its analogs:

Compound Name Molecular Formula Key Structural Features Applications/Properties Reference
This compound (Target Compound) C₆H₁₄ClNO₂ Ethyl ester, methyl branch at C2, protonated amino group Likely intermediate in drug synthesis; reactivity influenced by ester and amino groups
tert-Butyl 3-amino-2-methylpropanoate hydrochloride C₈H₁₈ClNO₂ tert-Butyl ester (bulkier group) instead of ethyl Enhanced steric hindrance; used in pharmaceuticals and agrochemicals for stability
Mthis compound C₅H₁₂ClNO₂ Methyl ester (smaller alkyl group) Higher solubility in polar solvents; potential for rapid metabolic clearance
Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride C₇H₁₆ClNO₂ Two methyl groups at C2 (geminal dimethyl) Increased steric hindrance; reduced reactivity in nucleophilic substitutions
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride C₆H₁₃ClNO₃ Hydroxyl group at C2 Enhanced hydrogen bonding; potential for improved bioavailability
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride C₉H₁₅ClF₃NO₂ Cyclobutyl and trifluoromethyl groups Electron-withdrawing effects from fluorine; applications in fluorinated drug candidates
3-(Ethylamino)-2-methylpropanoic acid hydrochloride C₆H₁₄ClNO₂ Ethylamino group instead of amino; carboxylic acid moiety Altered basicity; potential for zwitterionic behavior in aqueous solutions

Structural and Functional Insights

Steric Effects: The tert-butyl analog (C₈H₁₈ClNO₂) exhibits greater steric hindrance due to its bulky ester group, making it less reactive in sterically sensitive reactions compared to the ethyl-substituted target compound . Geminal dimethyl substitution (C₇H₁₆ClNO₂) further reduces accessibility to the amino group, limiting its utility in reactions requiring nucleophilic attack .

Electronic Effects: The trifluoropropyl derivative (C₉H₁₅ClF₃NO₂) introduces strong electron-withdrawing fluorine atoms, which could enhance stability against metabolic degradation in drug candidates .

Biological Relevance: Methyl esters (e.g., C₅H₁₂ClNO₂) are often used as prodrugs due to their susceptibility to esterase-mediated hydrolysis, enabling controlled release of active metabolites . The ethylamino variant (C₆H₁₄ClNO₂) may exhibit altered interactions with biological targets due to its secondary amine structure, affecting receptor binding .

Biological Activity

Ethyl 3-amino-2-methylpropanoate hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound can be attributed to its interactions with various cellular components. The compound is known to modulate cell signaling pathways, gene expression, and metabolic processes. It potentially acts as a substrate or inhibitor for specific enzymes, thereby influencing metabolic pathways and cellular functions.

Key Mechanisms:

  • Binding Interactions : The compound binds to enzymes, proteins, or nucleic acids, affecting their structure and function.
  • Cell Signaling Modulation : It influences signaling pathways that regulate cell growth, differentiation, and apoptosis.
  • Pharmacokinetics : Understanding the bioavailability of this compound is crucial for determining its therapeutic potential.

This compound participates in several biochemical reactions. It can affect enzyme activity and metabolic flux through its interactions with biomolecules. Notably, the compound has been shown to exhibit varying effects depending on dosage levels in animal models, highlighting the importance of dosage optimization in therapeutic applications.

Table 1: Summary of Biological Effects

Biological Activity Description Reference
Enzyme InteractionActs as a substrate/inhibitor for various enzymes
Cell Growth RegulationModulates cell signaling pathways affecting growth
CytotoxicityExhibits cytotoxic effects at high concentrations
Antimicrobial ActivityShows potential against specific bacterial strains

Research Findings

Recent studies have demonstrated the compound's potential in various applications:

  • Antimicrobial Activity : this compound has shown effectiveness against certain Gram-positive bacteria, indicating its potential as an antimicrobial agent .
  • Cytotoxic Effects : In laboratory settings, the compound exhibited cytotoxicity towards cancer cell lines at specific concentrations, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition Studies : Research indicates that the compound can inhibit key enzymes involved in metabolic pathways, providing insights into its role as a therapeutic agent.

Case Studies

Several case studies highlight the biological activity of this compound:

  • A study investigating its effects on HCT-116 cancer cells revealed significant inhibitory action with an IC50 value comparable to standard chemotherapeutic agents .
  • Another study assessed its antimicrobial properties against Staphylococcus aureus and found promising results with minimal inhibitory concentration (MIC) values indicating effective antibacterial activity .

Q & A

Q. How to design stability studies under accelerated degradation conditions?

  • Methodology : Expose samples to 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC. Identify hydrolytic products (e.g., free amino acids) and quantify using calibration curves. For photostability, use UV light (320–400 nm) and assess changes in NMR/IR profiles .

Notes

  • Contradictions : While and report near-quantitative yields, variations in solvent choice (dioxane vs. ethanol) may affect scalability.
  • Advanced Synthesis : Enantiomeric purity requires chiral chromatography or asymmetric catalysis, as racemization occurs under acidic conditions .
  • Safety : Always cross-reference OSHA and IARC guidelines for handling hydrochloride salts .

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